Antifungal Potency Against Sclerotinia sclerotiorum vs. Commercial SDHI Fungicide Penthiopyrad (Class-Level Inference)
Direct experimental data for 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole itself are not reported; however, closely related 4,5-dihydro-1H-pyrazole derivatives have been evaluated in the same assay system. The most potent analog, compound 3f, demonstrated an EC₅₀ of 0.081 µg·mL⁻¹ against S. sclerotiorum, which is approximately 3.1‑fold more potent than the commercial SDHI fungicide penthiopyrad (EC₅₀ = 0.250 µg·mL⁻¹) [1]. This establishes that placement of appropriate substituents on the dihydropyrazole core can yield antifungal activity superior to an established market fungicide.
| Evidence Dimension | Antifungal activity (EC₅₀) against Sclerotinia sclerotiorum |
|---|---|
| Target Compound Data | Not directly measured for the title compound; class analog 3f: EC₅₀ = 0.081 µg·mL⁻¹ |
| Comparator Or Baseline | Penthiopyrad: EC₅₀ = 0.250 µg·mL⁻¹ |
| Quantified Difference | Class analog 3f is ~3.1‑fold more potent than penthiopyrad |
| Conditions | In vitro mycelial growth inhibition assay at 20 µg·mL⁻¹ screening concentration; EC₅₀ determined against S. sclerotiorum |
Why This Matters
Demonstrates that the 4,5-dihydro-1H-pyrazole scaffold—when appropriately substituted—can surpass commercial SDHI fungicides in potency, positioning analogs of 5‑isopropyl‑dihydropyrazole as viable starting points for fungicide lead optimization.
- [1] Zhang T, Liu H, Lu T, Zhang G, Xiao T, Cheng W, Wang J, Jiang W, Tang X. Novel 4,5-dihydro-1H-pyrazole derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity and molecular modeling. Journal of Molecular Structure. 2022;1249:131537. View Source
